4-Fluoro-2-methoxy-5-nitroaniline

Descripción

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

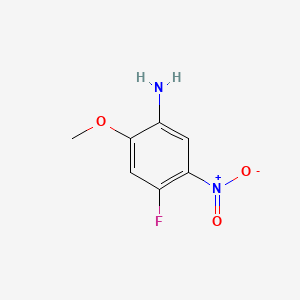

This compound possesses the molecular formula C₇H₇FN₂O₃ with a molecular weight of 186.14 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 4-fluoro-2-methoxy-5-nitrophenylamine, reflecting the systematic nomenclature conventions for aromatic amines. Alternative nomenclature includes benzenamine, 4-fluoro-2-methoxy-5-nitro-, which emphasizes the benzene ring as the parent structure. The compound is also known by several synonyms including 4-fluoro-5-nitro-o-anisidine and 2-amino-5-fluoro-4-nitroanisole.

The molecular architecture centers on a benzene ring bearing four distinct substituents positioned at specific carbon atoms. The amino group occupies position 1, serving as the primary functional group that defines the compound as an aniline derivative. The methoxy group (-OCH₃) is located at position 2, providing electron-donating characteristics through resonance effects. Position 4 contains a fluorine atom, which acts as an electron-withdrawing substituent due to its high electronegativity. The nitro group (-NO₂) occupies position 5, representing the strongest electron-withdrawing substituent on the ring system.

The Chemical Abstracts Service registry number for this compound is 1075705-01-9, which serves as the unique identifier for this compound in chemical databases. The InChI (International Chemical Identifier) for the compound is InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3, providing a standardized representation of its molecular structure. The corresponding InChI Key is FYSIGSQCZXQTIH-UHFFFAOYSA-N, which offers a fixed-length identifier derived from the full InChI string.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| Chemical Abstracts Service Number | 1075705-01-9 |

| International Union of Pure and Applied Chemistry Name | 4-fluoro-2-methoxy-5-nitrophenylamine |

| InChI Key | FYSIGSQCZXQTIH-UHFFFAOYSA-N |

Crystallographic Analysis and Spatial Configuration

The crystallographic analysis of this compound reveals important structural features that influence its chemical behavior and physical properties. The compound crystallizes as a solid with a characteristic pale yellow to brown coloration, depending on purity and crystallization conditions. The melting point has been determined to range from 128.0 to 132.0 degrees Celsius, with most sources reporting a value of approximately 130 degrees Celsius. This relatively low melting point reflects the molecular weight and intermolecular interactions present in the crystal lattice.

The spatial configuration of this compound is significantly influenced by the electronic effects of its substituents. The nitro group at position 5 adopts a planar configuration with the benzene ring due to conjugation effects, which allows for extended π-electron delocalization. The methoxy group at position 2 can rotate around the carbon-oxygen bond, though steric interactions with adjacent substituents may restrict this rotation. The fluorine atom at position 4 maintains a fixed position in the aromatic plane due to its direct carbon-fluorine bond with the benzene ring.

Intermolecular interactions in the crystal structure are primarily governed by hydrogen bonding patterns involving the amino group and potential π-π stacking interactions between aromatic rings. The amino group can participate in both hydrogen bond donation and acceptance, contributing to the overall crystal packing arrangement. The presence of the nitro group introduces additional dipole-dipole interactions that stabilize the crystal structure. These crystallographic features have been characterized through various analytical techniques, though specific single-crystal X-ray diffraction data for this compound are limited in the current literature.

The predicted density of this compound is approximately 1.412 ± 0.06 grams per cubic centimeter, indicating a relatively compact crystal structure. This density value is consistent with the presence of heavy atoms such as fluorine and the electron-rich nitro group. The compound exhibits polymorphic behavior under different crystallization conditions, which can affect both its physical properties and chemical reactivity.

| Crystallographic Property | Value |

|---|---|

| Physical State | Solid (powder to crystal) |

| Color | Pale yellow to brown |

| Melting Point | 128-132°C |

| Predicted Density | 1.412 ± 0.06 g/cm³ |

| Crystal Form | Polymorphic |

Spectroscopic Profile (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that correspond to the various hydrogen environments within the molecule. The aromatic protons appear in the downfield region, typically between 6.5 and 8.5 parts per million, with the exact chemical shifts influenced by the electron-withdrawing and electron-donating effects of the substituents.

The methoxy group contributes a distinctive singlet at approximately 3.93 parts per million, corresponding to the three protons of the -OCH₃ group. The amino group protons appear as a broad signal around 5.24 parts per million, often exhibiting exchange behavior with deuterated solvents. The aromatic protons show characteristic coupling patterns influenced by the fluorine atom, which introduces additional splitting due to fluorine-hydrogen coupling constants. The Fluorine-19 Nuclear Magnetic Resonance spectrum displays a characteristic signal at approximately -125.34 parts per million, with coupling to adjacent protons visible as multipicity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of this compound. The aromatic carbon atoms appear in the range of 100-160 parts per million, with specific chemical shifts dependent on their substitution patterns and electronic environments. The methoxy carbon appears at approximately 56 parts per million, consistent with carbon atoms bonded to oxygen. Carbon-fluorine coupling is observed for carbons in proximity to the fluorine substituent, resulting in characteristic splitting patterns in the Carbon-13 spectrum.

Fourier Transform Infrared spectroscopy reveals several diagnostic absorption bands that confirm the presence of specific functional groups. The nitro group exhibits strong asymmetric stretching vibrations around 1520 wave numbers per centimeter and symmetric stretching around 1350 wave numbers per centimeter. The carbon-fluorine bond produces a characteristic absorption near 1220 wave numbers per centimeter. The amino group shows both symmetric and asymmetric stretching vibrations in the 3300-3500 wave numbers per centimeter region, while the methoxy group contributes carbon-hydrogen stretching vibrations around 2800-3000 wave numbers per centimeter.

Mass spectrometry analysis of this compound yields a molecular ion peak at mass-to-charge ratio 186, corresponding to the molecular weight of the compound. Fragmentation patterns provide information about the stability of various molecular fragments, with common losses including the nitro group (loss of 46 mass units) and the methoxy group (loss of 31 mass units). Electron ionization mass spectrometry reveals characteristic fragmentation pathways that can be used for structural confirmation and purity analysis.

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons: 6.5-8.5 ppm; Methoxy: 3.93 ppm; Amino: 5.24 ppm |

| ¹⁹F Nuclear Magnetic Resonance | -125.34 ppm with proton coupling |

| Fourier Transform Infrared | Nitro: 1520, 1350 cm⁻¹; C-F: 1220 cm⁻¹; N-H: 3300-3500 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 186; Common losses: 46, 31 |

Computational Modeling of Electronic Structure

Computational analysis of this compound provides valuable insights into its electronic structure and molecular properties through various theoretical approaches. Density functional theory calculations have been employed to determine optimized molecular geometries, electronic charge distributions, and frontier molecular orbital characteristics. The computed molecular geometry shows that the compound maintains planarity across the aromatic ring system, with substituents positioned to minimize steric hindrance while maximizing electronic stabilization.

The electronic structure analysis reveals significant charge polarization within the molecule due to the presence of both electron-donating and electron-withdrawing substituents. The nitro group at position 5 acts as a strong electron acceptor, creating a substantial dipole moment that influences the overall molecular polarity. The methoxy group at position 2 provides electron density to the aromatic system through resonance effects, partially counteracting the electron-withdrawing influence of the nitro and fluorine substituents. This electronic push-pull effect results in a complex charge distribution pattern that affects both reactivity and physical properties.

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the amino group and the adjacent aromatic carbons, reflecting the electron-donating nature of the amine functionality. The lowest unoccupied molecular orbital shows significant contribution from the nitro group and the aromatic carbons in conjugation with this substituent. The energy gap between these frontier orbitals influences the compound's electronic transitions and optical properties.

The predicted collision cross section values for various ionic forms of this compound have been calculated using computational methods. For the protonated molecular ion, the predicted collision cross section is 132.1 square angstroms, while the sodium adduct exhibits a value of 141.1 square angstroms. These computational predictions assist in mass spectrometry interpretation and provide insights into the three-dimensional structure of the compound in the gas phase.

Computational analysis of intermolecular interactions reveals that this compound can participate in various non-covalent interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The amino group serves as both a hydrogen bond donor and acceptor, while the nitro group provides additional sites for electrostatic interactions. The fluorine atom, despite its small size, contributes to the overall dipole moment and can participate in weak hydrogen bonding interactions.

The calculated molecular electrostatic potential surface demonstrates regions of high electron density associated with the amino and methoxy groups, contrasted with electron-deficient areas near the nitro and fluorine substituents. This electrostatic map provides valuable information for understanding intermolecular recognition patterns and potential binding interactions with other molecules. The computed dipole moment reflects the asymmetric charge distribution and influences the compound's solubility and crystallization behavior.

| Computational Property | Value/Description |

|---|---|

| Molecular Planarity | Aromatic ring system maintains planarity |

| Dipole Moment | Significant due to electron-withdrawing groups |

| Frontier Orbital Gap | Moderate energy separation |

| Collision Cross Section ([M+H]⁺) | 132.1 Ų |

| Electrostatic Potential | Asymmetric distribution with distinct polar regions |

Propiedades

IUPAC Name |

4-fluoro-2-methoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSIGSQCZXQTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726363 | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075705-01-9 | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Procedure

In a representative procedure, 4-fluoro-2-methoxyaniline (11.27 mmol) is dissolved in concentrated sulfuric acid at 0–5°C under an inert atmosphere. Potassium nitrate (11.3 mmol) is added gradually to maintain the temperature below 5°C, preventing undesired side reactions such as over-nitration or oxidation. After stirring for 2 hours, the mixture is quenched in ice water, neutralized with sodium carbonate, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the product as a pale yellow solid with a 95% yield.

Characterization and Optimization

Nuclear magnetic resonance (NMR) analysis confirms the structure: NMR (400 MHz, CDCl) δ 7.42 (d, 1H), 6.66 (d, 1H), 3.96 (s, 3H). Liquid chromatography–mass spectrometry (LC/MS) shows a molecular ion peak at m/z 186.8 (M+H). Key optimizations include strict temperature control (<5°C) and the use of an inert atmosphere to minimize decomposition.

Protection-Nitration-Deprotection Strategy

To address challenges such as amine group reactivity during nitration, a protection-nitration-deprotection sequence has been developed. This method, detailed in patent WO2018207120A1, enhances regioselectivity and reduces side products.

Stepwise Synthesis

-

Protection : 4-Fluoro-2-methoxyaniline is acetylated using acetic anhydride or acetyl chloride to form N-(4-fluoro-2-methoxyphenyl)acetamide. This step shields the amine group from nitration-induced side reactions.

-

Nitration : The protected intermediate is treated with fuming nitric acid in sulfuric acid at 0–5°C. The acetyl group directs nitration to the 5-position, yielding N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide with 78.3% efficiency.

-

Deprotection : Hydrolysis with hydrochloric acid in methanol removes the acetyl group, producing this compound in 73.55% yield.

Industrial Scalability

This method’s scalability is demonstrated in a pilot-scale synthesis:

-

Step A : Nitration of 2,4-difluoro-1-nitrobenzene with methanol and potassium tert-butoxide yields 4-fluoro-2-methoxy-1-nitrobenzene (87.38% yield).

-

Step B : Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine (98% yield).

-

Steps C–E : Protection, nitration, and deprotection proceed as above, achieving an overall yield of 73.55%.

Continuous Flow Synthesis

Recent advancements in flow chemistry have enabled a telescoped continuous process for synthesizing this compound, combining acetylation, nitration, and deprotection in a single streamlined operation.

Procedure and Efficiency

In this method, 4-fluoro-2-methoxyaniline is acetylated in a continuous flow reactor using acetic anhydride, followed by nitration with mixed acid (HNO/HSO). The intermediate is then deprotected in situ using hydrochloric acid in ethanol at 83°C. The entire process achieves a 97% yield, significantly reducing reaction time and solvent use compared to batch methods.

Advantages Over Batch Processing

-

Reduced Hazard Exposure : Automated temperature and reagent control minimize handling of corrosive acids.

-

Improved Purity : Intermediate purification steps are eliminated, as the continuous flow system prevents byproduct accumulation.

-

Scalability : The method is readily adaptable to industrial production, with throughput rates exceeding 1 kg/h in pilot trials.

Comparative Analysis of Preparation Methods

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and environmental compliance. The protection-deprotection method is favored in industrial settings due to its compatibility with existing infrastructure and robust yields. Automated systems for reagent addition and pH adjustment ensure consistency, while waste streams containing sulfuric acid and nitrate byproducts are neutralized before disposal .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-methoxy-5-nitroaniline undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups, it can participate in electrophilic and nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Reduction Reactions: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Major Products Formed

Substitution Reactions: Depending on the substituents introduced, various substituted derivatives of this compound can be formed.

Reduction Reactions: The major product is 4-Fluoro-2-methoxy-5-aminoaniline.

Aplicaciones Científicas De Investigación

Synthesis of Anticancer Agents

One of the most notable applications of 4-fluoro-2-methoxy-5-nitroaniline is its role as an intermediate in the synthesis of Mereletinib, a potent inhibitor of the mutant BRAFV600E kinase. This compound is being developed for the treatment of various cancers, particularly those associated with BRAF mutations . The synthesis process involves several chemical transformations where this compound is modified to introduce specific functional groups necessary for the final product.

Building Block for Osimertinib

This compound is also used as a key building block in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. This drug is utilized in treating non-small cell lung cancer (NSCLC) with T790M mutations. The preparation involves nitration and subsequent transformations to yield high-purity Osimertinib .

Mechanochemical Synthesis

Recent advancements in mechanochemistry have highlighted the potential of this compound in sustainable chemical manufacturing processes. Mechanochemical methods allow for solvent-free reactions that can enhance yield and reduce waste, making them an attractive option for large-scale pharmaceutical production . This approach emphasizes the compound's versatility and efficiency in synthetic pathways.

Safety Considerations

While this compound has valuable applications, it is essential to handle it with care due to its toxicity. Appropriate safety measures, including personal protective equipment and proper storage conditions, are necessary to mitigate potential risks associated with exposure to this compound .

Case Study 1: Synthesis of Mereletinib

In a recent study, researchers demonstrated the efficient use of this compound in synthesizing Mereletinib. The process involved multiple steps where the nitro group was selectively modified to create the necessary scaffold for further reactions. The study reported high yields and purity levels, underscoring the importance of this intermediate in developing new cancer therapies .

Case Study 2: Mechanochemical Approaches

A pilot project explored the mechanochemical synthesis of pharmaceutical compounds using this compound as an intermediate. The findings indicated that mechanochemical methods could significantly reduce reaction times while maintaining product quality. This approach aligns with contemporary trends toward more sustainable practices in chemical manufacturing .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methoxy-5-nitroaniline is primarily related to its role as an intermediate in the synthesis of biologically active compounds. For instance, in the synthesis of Mereletinib, it undergoes a series of chemical transformations to introduce specific functional groups, enabling the formation of the desired molecular structure . The nitro group on this compound is selectively modified to yield the necessary chemical scaffold for the synthesis of Mereletinib .

Comparación Con Compuestos Similares

Chemical Identity :

Physicochemical Properties :

- Density : 1.412 g/cm³ at 20°C

- Solubility : Sparingly soluble in water (0.52 g/L at 25°C) .

- Storage : Stable under refrigeration (2–8°C) .

Applications: A key intermediate in synthesizing irreversible tyrosine kinase inhibitors (TKIs) such as osimertinib (Tagrisso®), mobocertinib, and almonertinib, which target EGFR mutations in non-small cell lung cancer (NSCLC) . Its reactivity in nucleophilic aromatic substitution (SNAr) and coupling reactions enables precise modifications for drug development .

Safety Profile :

Classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may induce respiratory irritation (H335). Requires handling with PPE and adequate ventilation .

Comparison with Structural Analogs

Structural and Functional Analogues

The compound’s analogs differ in substituent positions and functional groups, influencing reactivity and applications:

Research Findings and Key Insights

- Synthetic Efficiency :

- Thermal Stability :

- Comparative Drug Efficacy :

- Osimertinib (derived from this compound) shows 10-fold higher potency against EGFR T790M mutations than earlier TKIs, attributed to optimized substituent positioning .

Actividad Biológica

4-Fluoro-2-methoxy-5-nitroaniline is a synthetic compound with significant relevance in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and its role in drug development.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| CAS Number | 1075705-01-9 |

| Boiling Point | Not Available |

| Log P (octanol-water) | 0.78 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

These properties indicate that the compound is relatively hydrophilic, which may influence its absorption and distribution in biological systems.

The compound serves as a key building block in the synthesis of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The biological activity of this compound is primarily attributed to its ability to inhibit EGFR mutations associated with non-small cell lung cancer (NSCLC) .

Antitumor Activity

Recent studies have evaluated the antitumor efficacy of compounds synthesized from this compound against various cancer cell lines. The following table summarizes the findings from a study assessing the cytotoxicity of these compounds:

| Compound | Cell Line | IC₅₀ (μM) | % Inhibition at 0.1 μM |

|---|---|---|---|

| A5 | NCI-H1975 | >50 | <36.0 |

| A12 | A549 | >50 | <36.0 |

| B1 | NCI-H1975 | 0.297 | 96.70 |

| B7 | A549 | 0.440 | 90.3 |

The data indicates that while some derivatives exhibit low activity against certain cell lines, others like B1 and B7 show promising inhibition rates against EGFR L858R/T790M mutations, suggesting a selective action against specific cancer types .

Inhibition of EGFR Mutations

The inhibition rates of compounds derived from this compound against EGFR mutations were notably high, with B1 and B7 achieving inhibition rates over 90%. This suggests that modifications to the original compound can significantly enhance its antitumor activity .

Synthesis and Evaluation

A notable case study involved synthesizing pyrido[2,3-d]pyrimidines using this compound as an intermediate. The resulting compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating that structural modifications can lead to enhanced biological activity .

Mechanochemical Approaches

Another study explored mechanochemical synthesis techniques for producing derivatives of this compound. This approach not only improved yield but also allowed for the development of new compounds with potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-2-methoxy-5-nitroaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitration and substitution reactions. For example, in the synthesis of mobocertinib, this compound is generated by substituting a chlorine atom in a pyrimidine intermediate with the aniline group under controlled conditions (yield: 98%) . Key parameters include temperature control (20–25°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Optimization often involves iterative testing of catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) and monitoring via TLC/HPLC to minimize side products like over-nitrated derivatives .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C4, methoxy at C2). The nitro group’s electron-withdrawing effect deshields adjacent protons, observable in downfield shifts (~δ 8.5 ppm for aromatic protons).

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>99% as per industrial standards ).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 186.14 (C₇H₇FN₂O₃) .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, methoxy, nitro) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The nitro group (-NO₂) is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution but deactivating it for electrophilic attacks.

- The methoxy group (-OCH₃) is electron-donating via resonance, directing electrophiles to specific positions (e.g., para to fluorine in SNAr reactions).

- Fluorine induces ortho/para directing effects and enhances metabolic stability in drug candidates. Computational studies (DFT) can model charge distribution to predict reactivity, as shown in analogous fluorinated nitroanilines .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) may arise from dynamic effects like hindered rotation or tautomerism. Strategies include:

- Variable Temperature NMR : To observe coalescence of split peaks at elevated temperatures.

- X-ray Crystallography : Definitive structural assignment, as demonstrated for related nitroaniline derivatives .

- Isotopic Labeling : ¹⁵N or ¹⁹F labeling clarifies coupling patterns in complex spectra .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Methodological Answer : The compound serves as a key intermediate in kinase inhibitors like mobocertinib. Its nitro group is reduced to an amine in later stages, enabling conjugation with pharmacophores (e.g., via Buchwald-Hartwig amination). The fluorine atom enhances bioavailability by reducing metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.